5-甲氧基-3-(三氟甲基)苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

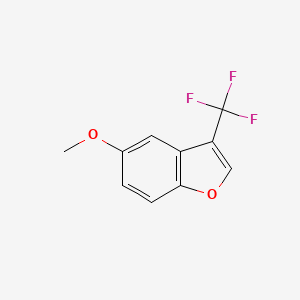

5-Methoxy-3-(trifluoromethyl)benzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and a trifluoromethyl group (-CF3) at the 3-position of the benzofuran ring.

科学研究应用

5-Methoxy-3-(trifluoromethyl)benzofuran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

Medicine: Investigated for its potential as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may have favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to cell growth inhibition at the molecular and cellular level.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that the compound may be relatively stable under various environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(trifluoromethyl)benzofuran typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient introduction of functional groups. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions: 5-Methoxy-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofurans.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of methoxybenzofuran carboxylic acids.

Reduction: Formation of dihydrobenzofurans.

Substitution: Formation of substituted benzofuran derivatives.

相似化合物的比较

5-Methoxybenzofuran: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)benzofuran: Lacks the methoxy group, affecting its reactivity and applications.

Benzofuran: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness: 5-Methoxy-3-(trifluoromethyl)benzofuran is unique due to the combined presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

生物活性

Chemical Structure and Properties

The molecular formula for 5-Methoxy-3-(trifluoromethyl)benzofuran is C11H8F3O. Its structure can be represented as follows:

This compound's unique combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups may confer distinct reactivity and biological profiles compared to similar compounds.

Synthesis

The synthesis of 5-Methoxy-3-(trifluoromethyl)benzofuran has been achieved through various methods, including:

- Palladium-catalyzed cross-coupling reactions

- Cyclization reactions

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

While specific studies on 5-Methoxy-3-(trifluoromethyl)benzofuran are still emerging, related benzofuran compounds have demonstrated significant biological activities, particularly in anticancer research. Notable findings include:

-

Anticancer Potential :

- Related benzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, studies evaluating 3-methylbenzofurans indicated IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma A549 cells . The incorporation of methoxy groups in similar structures has been linked to enhanced anticancer activity.

-

Mechanisms of Action :

- Benzofurans are known to interact with multiple biochemical pathways. They may act as inhibitors of key signaling pathways involved in cancer progression, affecting cell cycle regulation and apoptosis . For example, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methoxybenzofuran | Benzofuran with methoxy | Lacks trifluoromethyl group |

| 3-Trifluoromethylbenzofuran | Benzene with trifluoromethyl | No furan moiety |

| 5-Hydroxybenzofuran | Hydroxy instead of methoxy | Potentially different biological activity |

| 5-Fluoro-3-(trifluoromethyl)benzofuran | Fluoro instead of methoxy | Different electronic properties |

The combination of both electron-donating and electron-withdrawing groups in 5-Methoxy-3-(trifluoromethyl)benzofuran may lead to unique reactivity patterns that warrant further investigation into its biological effects.

Case Studies

Although specific case studies on 5-Methoxy-3-(trifluoromethyl)benzofuran are scarce, research on related benzofurans provides a foundation for understanding its potential applications. For instance:

属性

IUPAC Name |

5-methoxy-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-9-7(4-6)8(5-15-9)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWEBYTIXZUCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。